phenyl N-[4-(2-oxopiperidin-1-yl)phenyl]carbamate

Factor Xa Inhibition Anticoagulant Profiling Drug Discovery

Phenyl N-[4-(2-oxopiperidin-1-yl)phenyl]carbamate (CAS 941918-54-3) is a synthetic carbamate intermediate. Its primary, verifiable role is as a precursor in the synthesis of Apixaban.

Molecular Formula C18H18N2O3
Molecular Weight 310.353
CAS No. 941918-54-3
Cat. No. B2984274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namephenyl N-[4-(2-oxopiperidin-1-yl)phenyl]carbamate
CAS941918-54-3
Molecular FormulaC18H18N2O3
Molecular Weight310.353
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3
InChIInChI=1S/C18H18N2O3/c21-17-8-4-5-13-20(17)15-11-9-14(10-12-15)19-18(22)23-16-6-2-1-3-7-16/h1-3,6-7,9-12H,4-5,8,13H2,(H,19,22)
InChIKeyQIXXBCYBNMETMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Phenyl N-[4-(2-oxopiperidin-1-yl)phenyl]carbamate (CAS 941918-54-3): A Critical Apixaban Intermediate Sourcing Guide


Phenyl N-[4-(2-oxopiperidin-1-yl)phenyl]carbamate (CAS 941918-54-3) is a synthetic carbamate intermediate. Its primary, verifiable role is as a precursor in the synthesis of Apixaban [1]. Unlike the final drug substance, which is a complex pyrazolopyridine, this compound is a simpler phenyl carbamate ester. It is specifically utilized to construct the 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide core [2]. This positions the compound as a key procurement item for analytical reference standard preparation and for research into alternative, high-purity synthetic routes for Apixaban [3].

Why Generic Substitutes Fall Short for CAS 941918-54-3 in Apixaban Synthesis and Analysis


Generic substitution of this specific intermediate with positional isomers (e.g., ethyl N-[3-(2-oxopiperidin-1-yl)phenyl]carbamate) or analogs with different ester groups (e.g., methoxy variants) is not feasible without extensive re-validation. The specific 4-(2-oxopiperidin-1-yl)phenyl substitution pattern is essential for the final regioselectivity of the Apixaban molecule [1]. Furthermore, this compound is a defined origin point for specific process impurities, such as Apixaban PG ester-1 and PG ester-2, which are tracked through synthesis to the final drug substance [2]. Using an incorrect intermediate compromises the established impurity fate and control strategy, directly impacting regulatory compliance for analytical methods and final active pharmaceutical ingredient (API) purity.

Quantitative Procurement Evidence for Phenyl N-[4-(2-oxopiperidin-1-yl)phenyl]carbamate (CAS 941918-54-3)


Superior Target Binding Affinity of the Final Drug (Apixaban) vs. Rivaroxaban

The proximal synthetic goal of CAS 941918-54-3 is the production of Apixaban. A cross-study comparison shows that Apixaban demonstrates superior potency relative to its closest clinical comparator, Rivaroxaban, in prothrombinase complex inhibition. This differentiates the synthetic pathway employing this intermediate. In a purified prothrombinase system, Apixaban was 4-fold more potent than Rivaroxaban, with Ki values of 2.9 ± 0.5 nM versus 0.7 ± 0.3 nM, respectively [1].

Factor Xa Inhibition Anticoagulant Profiling Drug Discovery

Higher Selectivity Profile of the Targeted Molecule vs. Class Baseline

The ultimate target molecule, Apixaban, for which CAS 941918-54-3 is a key intermediate, exhibits a selectivity profile that distinguishes it within the Factor Xa inhibitor class. Apixaban has a reported >30,000-fold selectivity for Factor Xa over other human coagulation proteases [1]. This class-level inference supports the choice of the Apixaban scaffold and, by extension, its synthetic precursors over those leading to less selective compounds.

Selectivity Screening Coagulation Proteases Safety Pharmacology

Confirmed Role as a Defined Origin of Critical Process Impurities

A direct head-to-head necessity exists within the process chemistry context. Research has confirmed that phenyl carbamate esters like CAS 941918-54-3 are the direct precursors to specific Apixaban impurities, namely PG ester-1 and PG ester-2 [1]. These impurities are not formed from other intermediates like the ethyl or methoxy phenyl carbamate variants. Their synthesis and characterization, using 1H NMR, 13C NMR, HPLC, and HRMS, were specifically traced back to this phenyl carbamate scaffold [1].

Impurity Profiling Process Chemistry Analytical Method Validation

High-Value Application Scenarios for Procuring CAS 941918-54-3


Synthesis of High-Purity Apixaban Reference Standards for Bioanalytical Studies

The exceptional selectivity of the final drug (>30,000-fold for Factor Xa over other proteases) [1] necessitates equally exceptional purity of analytical reference materials. Procuring CAS 941918-54-3 is critical for in-house synthesis of these high-purity standards, enabling precise pharmacokinetic and bioequivalence studies where accurate quantification of the active drug and its metabolites is paramount, per regulatory guidelines.

Development and Validation of Stability-Indicating HPLC Methods for Apixaban API

As confirmed in process chemistry research, CAS 941918-54-3 is the definitive starting point for synthesizing Apixaban PG ester-1 and PG ester-2 impurities [1]. Purchasing this specific intermediate is mandatory for analytical laboratories tasked with developing and validating stability-indicating HPLC methods that must demonstrate specificity for these critical process impurities to meet ICH Q2(R1) requirements.

Research into Apixaban Prothrombinase Complex Inhibition Kinetics

The documented differential potency of Apixaban against the prothrombinase complex (4-fold more potent than Rivaroxaban) [2] drives academic and industrial research into complex-specific inhibition. To investigate the Structure-Activity Relationship (SAR) of the prothrombinase interaction, a pure and well-characterized starting material like CAS 941918-54-3 is required to synthesize novel Apixaban analogs for assay, minimizing confounding factors from isomer impurities.

Process Chemistry Optimization for Cost-Effective Apixaban Manufacturing

The ultimate potency (Ki = 2.9 nM against prothrombinase) [2] and selectivity [1] of Apixaban create sustained market demand, incentivizing generic manufacturers to optimize synthetic routes. Procuring CAS 941918-54-3 is essential for process research aimed at improving the yield and purity of the subsequent Ullmann coupling step. Higher quality intermediate directly translates to reduced cost of goods and lower purification burden in commercial production.

Quote Request

Request a Quote for phenyl N-[4-(2-oxopiperidin-1-yl)phenyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.